3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASGDJOVNIDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis begins with 2-amino-5-nitrobenzophenone , a readily available precursor. Reaction with (S) or (R)-Fmoc-alanine (or Fmoc-glycine) in the presence of thionyl chloride (SOCl₂) facilitates amide bond formation. Subsequent treatment with triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) induces cyclization, forming the benzodiazepine core.
Nitro Group Reduction
The nitro group at position 7 is reduced using stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (HCl) , yielding the primary amine intermediate. This step proceeds at room temperature over 4 hours, achieving quantitative conversion.
N-Methylation
Carbamate Protection/Deprotection Strategy
Intermediate Synthesis
Starting with benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,diazepin-3-yl)carbamate , methylation at position 1 is performed using sodium hydride (NaH) and methyl iodide (CH₃I) in anhydrous tetrahydrofuran (THF). This step installs the methyl group with >90% efficiency.
Deprotection to Free Amine
The benzyl carbamate protecting group is cleaved using 33% hydrobromic acid in acetic acid (HBr/AcOH) , yielding racemic 3-amino-1-methyl-5-phenyl-1H-benzo[e]diazepin-2(3H)-one .
Enantioselective Synthesis
Chiral Auxiliary Incorporation
To resolve racemic mixtures, (R)-1-phenylethyl chloroformate is reacted with the free amine, forming diastereomeric carbamates. These diastereomers are separable via silica gel chromatography , yielding enantiomerically pure (R)- and (S)-forms.
Optical Purity Validation
Enantiomeric excess (>99%) is confirmed using chiral HPLC with a cellulose-based stationary phase and hexane-isopropanol mobile phase.
Reaction Optimization and Challenges
Critical Parameters
Yield Improvements
-
SnCl₂ Purity : Using freshly distilled SnCl₂·2H₂O increases nitro reduction yield from 75% to 95%.
-
Catalytic Pd Coupling : For iodine-substituted derivatives, Pd(PPh₃)₄ and CuI enable Sonogashira coupling with 5-hexynoic acid (69% yield).
Analytical Characterization
Spectroscopic Data
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 226–227°C (nitro intermediate) | |
| Molecular Weight | 265.31 g/mol | |
| Enantiomeric Excess | >99% (HPLC) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | Scalable, fewer steps | Requires toxic SnCl₂ | 58–70% |
| Carbamate Deprotection | High enantiopurity | Multi-step protection | 45–55% |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced benzodiazepines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Properties
Benzodiazepines, including 3-amino derivatives, exhibit a wide range of biological activities due to their ability to modulate the gamma-aminobutyric acid (GABA) neurotransmitter system. The primary pharmacological effects attributed to this class of compounds include:
- Anxiolytic : Reducing anxiety.
- Sedative : Inducing sleep or sedation.
- Anticonvulsant : Preventing seizures.
- Muscle Relaxant : Alleviating muscle tension.
- Antidepressant : Mitigating symptoms of depression.
Anxiolytic and Sedative Effects
The compound has been studied for its anxiolytic and sedative properties. Benzodiazepines are commonly prescribed for anxiety disorders and insomnia due to their rapid onset of action and effectiveness in reducing symptoms. Case studies indicate that derivatives similar to 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one can provide significant relief in clinical settings, often with fewer side effects compared to older sedatives .
Anticonvulsant Activity
Research has demonstrated that certain benzodiazepine derivatives can effectively control seizures in various models. For instance, compounds exhibiting similar structures have shown promise in preclinical trials as anticonvulsants, potentially offering new avenues for treating epilepsy .
Antidepressant Properties
Recent studies have indicated that benzodiazepine derivatives may also possess antidepressant effects. The modulation of GABAergic activity can influence mood regulation, making these compounds candidates for further investigation in treating depressive disorders .
Antiviral Activity
Some benzodiazepine derivatives have been explored for their antiviral properties, particularly against HIV. The ability of these compounds to inhibit viral replication positions them as potential adjunct therapies in the management of viral infections .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction modulates neurotransmitter activity, leading to its pharmacological effects. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations at N1
- Target Compound : Features a methyl group at N1, which may enhance metabolic stability by reducing oxidative dealkylation compared to N1-unsubstituted analogs .
- 3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 103343-47-1): Lacks the N1 methyl group, leading to reduced lipophilicity (clogP: ~2.1 vs.
Substituent Variations at Position 5
- 5-(4-Fluorophenyl) Derivatives : Fluorine at position 5 enhances electronic effects, improving binding affinity to GABAA receptors in anticonvulsant analogs .
2.1.3 Amino Group at Position 3
- The target’s amino group enables hydrogen bonding, contrasting with nitro (clonazepam) or hydroxy (temazepam) groups in clinical benzodiazepines. This may alter pharmacokinetics, such as solubility (e.g., ~10 mg/mL in DMSO for amino-substituted analogs vs. <1 mg/mL for nitro derivatives) .
Fused Ring Systems
Pharmacological Profile
Anticancer Activity
- Thieno[2,3-e][1,4]diazepinone derivatives: Induce apoptosis in tumor cells (e.g., 38% apoptosis in D425 medulloblastoma cells for KRM-II-08) via α5-GABAA receptor modulation . The target’s phenyl and amino groups may similarly engage apoptotic pathways, though experimental data are pending.
- Benzo[b][1,5]diazepin-2(3H)-ones : Synthesized using deep eutectic solvents (DES), these derivatives show diastereoselective anticancer activity, suggesting eco-friendly routes for the target’s synthesis .
2.2.2 Anxiolytic and Anticonvulsant Potential
- Clonazepam : Half-life ~40 hours; targets GABAA receptors with 2-chlorophenyl and nitro groups critical for prolonged activity .
- 1-Substituted-5-(4-fluorophenyl) analogs : Exhibit anticonvulsant EC50 values of 1–5 µM in rodent models, indicating fluorophenyl’s role in enhancing efficacy .
Physicochemical Properties
| Property | Target Compound | Clonazepam | L-364,373 |
|---|---|---|---|
| Molecular Weight | 265.31 g/mol | 315.71 g/mol | 424.47 g/mol |
| Solubility (DMSO) | Not reported | <1 mg/mL | 39.74 mg/mL |
| Storage Conditions | 2–8°C (inert atmosphere) | Room temperature | Dry ice shipping |
| Key Substituents | N1-methyl, C3-amino | C7-nitro, C5-Cl | C2-fluorophenyl, indolyl |
| Reference |
Biological Activity
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a member of the benzodiazepine class, known for its diverse pharmacological properties including anxiolytic, anticonvulsant, and sedative effects. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics.
- Molecular Formula : CHNO
- Molecular Weight : 265.31 g/mol
- CAS Number : 103421-61-0
The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors. By enhancing GABA's inhibitory effects in the central nervous system (CNS), this compound exhibits anxiolytic and sedative properties. Additionally, it may influence other neurotransmitter systems, contributing to its pharmacological effects .
Anxiolytic and Sedative Effects
Research has demonstrated that benzodiazepine derivatives, including this compound, possess significant anxiolytic and sedative properties. These effects are evaluated using various animal models, such as the elevated plus maze and open field tests. The compound has shown promising results in reducing anxiety-like behaviors compared to control groups .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been investigated through various methods, including the pentylenetetrazol (PTZ) induced seizure model. In studies, certain derivatives exhibited up to 80% protection against seizures at specific dosages, indicating a strong anticonvulsant effect. The structure activity relationship (SAR) studies suggest that modifications at specific positions can enhance this activity .
Synthesis and Evaluation
A study conducted by Dinesh et al. synthesized several derivatives of 1H-benzodiazepinones and evaluated their biological activities. The synthesized compounds were subjected to pharmacological testing for anticonvulsant activity using the PTZ method. Notably, compounds with specific substitutions showed enhanced efficacy compared to traditional benzodiazepines .
| Compound | Dosage (mg/kg) | Protection (%) |
|---|---|---|
| 2a | 20 | 80 |
| 2c | 30 | 80 |
| Control | - | 0 |
Structure Activity Relationship (SAR)
Recent SAR studies have highlighted the importance of specific substituents on the benzodiazepine core in modulating biological activity. For instance, the introduction of a methyl group at position 10 was found to significantly increase receptor affinity and biological efficacy .
Applications in Medicine
The potential therapeutic applications of this compound extend beyond anxiety and seizures. Its interactions with GABA receptors suggest possible uses in treating other neurological disorders such as insomnia and panic disorders. Ongoing research aims to further elucidate its pharmacokinetic properties and safety profile.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via modified benzodiazepine cyclization. For example, 2-amino-4'-fluorobenzophenone derivatives react with chloroacetyl chloride to form intermediates, followed by cyclization using hexamethylenetetramine (HMTA) under reflux in toluene . Adjusting reaction time, solvent polarity, and temperature (e.g., 80–100°C) optimizes ring closure. Yields typically range from 45–70%, with purity confirmed via HPLC.
- Critical Parameters : Use anhydrous conditions to prevent hydrolysis of intermediates. KOH in DMF facilitates N-alkylation for substituent diversification .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX suite) resolves stereochemistry and hydrogen-bonding networks .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at N1: δ ~3.2 ppm).
- FT-IR : Amine (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups.
- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 308.3) .
Q. What is the pharmacological mechanism of action, and how is GABA receptor binding validated?
- Methodology :
- Radioligand assays : Competitive binding studies using [³H]flunitrazepam on rat cortical membranes quantify affinity (Ki) for GABAA receptors .
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing α1β2γ2 GABAA receptors measure potentiation of GABA-induced currents (EC₅₀ values) .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in reported structural data (e.g., tautomerism or ring conformation)?
- Methodology :
- SHELXL refinement : High-resolution data (≤1.0 Å) with anisotropic displacement parameters distinguish between keto-enol tautomers. For example, electron density maps clarify the position of the 3-amino group .
- Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
- Case Study : Conflicting NMR data on ring puckering can be resolved by comparing experimental vs. DFT-calculated chemical shifts .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies :
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of lactam ring | HPLC-PDA (λ = 254 nm) |
| Alkaline (pH 10) | N-demethylation | LC-MS/MS |
| Thermal (60°C) | Oxidation at C5-phenyl | TGA/DSC |
- Stabilizers : Co-solvents like PEG-400 reduce hydrolysis in aqueous formulations .
Q. How do substituent modifications (e.g., halogenation at C7) impact SAR and selectivity for GABAA receptor subtypes?
- Methodology :
- SAR analysis : Synthesize analogs (e.g., 7-chloro or 7-nitro derivatives) and compare binding affinities (Table 1).
| Substituent | GABAA α1 Ki (nM) | α2/α1 Selectivity Ratio |
|---|---|---|
| H (parent) | 12 ± 1.5 | 1.0 |
| Cl | 8 ± 0.9 | 1.8 |
| NO₂ | 6 ± 0.7 | 3.2 |
- Computational docking : AutoDock Vina predicts interactions with α2-subunit histidine residues .
Q. What experimental designs address discrepancies in reported metabolic pathways (e.g., hepatic vs. plasma stability)?
- Methodology :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies metabolites (e.g., N-demethylation or hydroxylation) .
- Cross-species comparison : Rat vs. human microsomal half-lives (t₁/₂) predict interspecies variability .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s efficacy in anxiety models vs. sedative side effects?
- Methodology :
- Dose-response profiling : Use elevated plus maze (anxiety) and rotarod (motor coordination) tests in rodents. A narrow therapeutic index (ED₅₀ anxiety = 2 mg/kg vs. ED₅₀ sedation = 5 mg/kg) explains discrepancies .
- Receptor subtype profiling : α2/α3-selective analogs reduce sedation while retaining anxiolytic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
